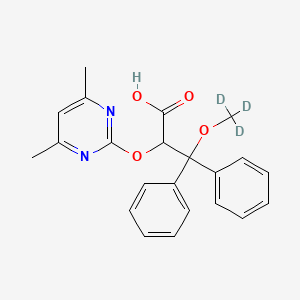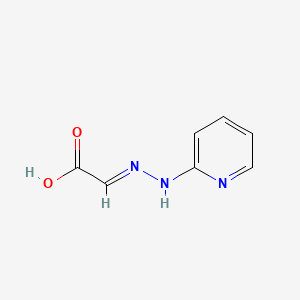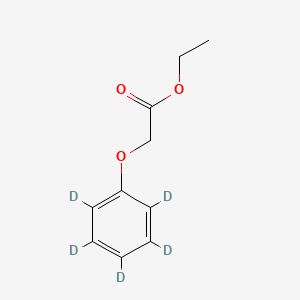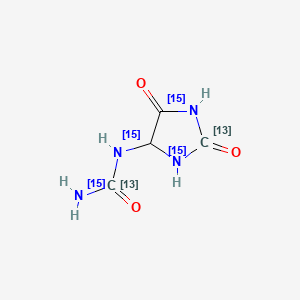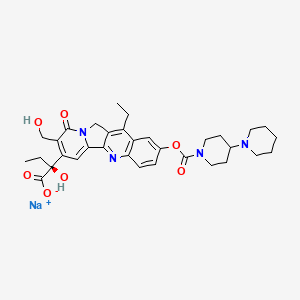
伊立替康羧酸钠盐
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Irinotecan Carboxylate Sodium Salt is a derivative of irinotecan, a topoisomerase I inhibitor used primarily in cancer chemotherapy. Irinotecan itself is a water-soluble analogue of camptothecin, a natural compound extracted from the Chinese tree Camptotheca acuminata. The compound is used to treat various cancers, including colorectal and pancreatic cancers .
科学研究应用
Irinotecan Carboxylate Sodium Salt is extensively used in scientific research, particularly in the fields of:
Chemistry: Studying the chemical properties and reactions of camptothecin derivatives.
Biology: Investigating the biological effects of topoisomerase I inhibitors on cellular processes.
Medicine: Developing and testing new cancer therapies, particularly for colorectal and pancreatic cancers.
Industry: Producing pharmaceutical formulations for clinical use
作用机制
Target of Action
Irinotecan Carboxylate Sodium Salt, also known as Irinotecan, primarily targets DNA topoisomerase I , a nuclear enzyme involved in DNA replication . This enzyme plays a crucial role in relaxing torsionally strained (supercoiled) DNA, which is essential for DNA replication and transcription .
Mode of Action
Upon administration, Irinotecan is converted into its active metabolite, SN-38 , by carboxylesterase in the liver and gastrointestinal tract . Both Irinotecan and SN-38 inhibit DNA topoisomerase I, acting on the S and G2 phases of the cell cycle . They bind to the topoisomerase I-DNA complex and prevent the religation of the DNA strands, thereby interfering with DNA synthesis . This leads to the arrest of the cell cycle in the S-G2 phase and ultimately results in cancer cell death .
Biochemical Pathways
Irinotecan has a highly complex metabolism. It is subject to extensive metabolic conversion by various enzyme systems, including esterases to form SN-38, UGT1A1 mediating glucuronidation of SN-38, as well as CYP3A4, which forms several pharmacologically inactive oxidation products . These processes mediate drug elimination, either through metabolic breakdown or excretion .
Pharmacokinetics
The pharmacokinetics of Irinotecan are characterized by large interindividual variability . The mean systemic clearance and steady-state volume of distribution values are 14.3 l/h/m² and 211 l/m², respectively . The clearance of Irinotecan is mainly biliary (66%) and independent of dose . Both Irinotecan and SN-38 exist in an active lactone form and an inactive carboxylate form, between which an equilibrium exists that depends on the pH and the presence of binding proteins .
Result of Action
The molecular and cellular effects of Irinotecan’s action are primarily due to its inhibition of DNA topoisomerase I, which leads to DNA damage and cell death . This results in the arrest of the cell cycle in the S-G2 phase and ultimately leads to cancer cell death .
Action Environment
The metabolism of Irinotecan is prone to environmental and genetic influences . Genetic variants in the DNA of enzymes and transporters involved in Irinotecan’s metabolism could predict a part of the drug-related toxicity and efficacy of treatment . Patient characteristics, lifestyle, and comedication also influence Irinotecan pharmacokinetics . Other factors, including dietary restriction, are currently being studied .
生化分析
Biochemical Properties
Irinotecan Carboxylate Sodium Salt interacts with the enzyme topoisomerase I . It is converted in vivo by carboxylesterase to its active metabolite SN-38, which is 100- to 1000-fold more active compared with Irinotecan itself . This interaction inhibits the re-ligation process of the DNA strands, leading to DNA damage and cell death .
Cellular Effects
The effects of Irinotecan Carboxylate Sodium Salt on cells are profound. It interferes with DNA synthesis, leading to the arrest of the cell cycle in the S-G2 phase and ultimately causing cancer cell death . It has been shown to have superior antitumor activity against colon cancer cells compared to CPT-11 and SN38 .
Molecular Mechanism
The molecular action of Irinotecan Carboxylate Sodium Salt occurs by trapping a subset of topoisomerase -1-DNA cleavage complexes . One Irinotecan molecule stacks against the base pairs flanking the topoisomerase-induced cleavage site and poisons (inactivates) the topoisomerase 1 enzyme .
Temporal Effects in Laboratory Settings
The metabolism of Irinotecan Carboxylate Sodium Salt is complex and characterized by large interindividual pharmacokinetic variability . The conversion of Irinotecan lactone to carboxylate within the circulation is rapid, with an initial half-life of between 9 and 14 min .
Dosage Effects in Animal Models
In animal models, the anti-tumor effects of Irinotecan Carboxylate Sodium Salt were markedly superior to those of the CPT-11 injection group in all four xenograft models
Metabolic Pathways
Irinotecan Carboxylate Sodium Salt undergoes extensive metabolic conversion by various enzyme systems, including esterases to form SN-38, UGT1A1 mediating glucuronidation of SN-38, as well as CYP3A4, which forms several pharmacologically inactive oxidation products .
Transport and Distribution
The transport and distribution of Irinotecan Carboxylate Sodium Salt within cells and tissues are influenced by various drug-transporting proteins, notably P-glycoprotein and canalicular multispecific organic anion transporter . These proteins are present on the bile canalicular membrane and play a significant role in the elimination of the drug .
Subcellular Localization
It is known that the active form of the drug, SN-38, interacts with the enzyme topoisomerase I, which is located in the cell nucleus .
准备方法
Synthetic Routes and Reaction Conditions
Irinotecan Carboxylate Sodium Salt can be synthesized through the reaction of irinotecan with sodium hydroxide. The process involves the hydrolysis of the lactone ring of irinotecan to form the carboxylate salt. This reaction typically occurs under basic conditions and can be facilitated by heating .
Industrial Production Methods
Industrial production of irinotecan and its derivatives, including Irinotecan Carboxylate Sodium Salt, involves large-scale synthesis using similar hydrolysis reactions. The process is optimized for yield and purity, often involving multiple purification steps such as crystallization and filtration .
化学反应分析
Types of Reactions
Irinotecan Carboxylate Sodium Salt undergoes various chemical reactions, including:
Hydrolysis: Conversion of the lactone ring to the carboxylate form.
Oxidation and Reduction: These reactions can modify the functional groups on the molecule, although they are less common in standard applications.
Substitution: Replacement of functional groups, often used in the synthesis of derivatives.
Common Reagents and Conditions
Hydrolysis: Sodium hydroxide or other strong bases.
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or other reducing agents.
Major Products
The primary product of these reactions is the carboxylate form of irinotecan, which retains the anticancer properties of the parent compound .
相似化合物的比较
Similar Compounds
Topotecan: Another topoisomerase I inhibitor used in cancer therapy.
9-Aminocamptothecin: A camptothecin derivative with similar anticancer properties.
9-Nitrocamptothecin: Another derivative used in cancer treatment.
Uniqueness
Irinotecan Carboxylate Sodium Salt is unique due to its water solubility and the ability to be converted into its active form, SN-38, which is significantly more potent. This makes it a valuable compound in cancer chemotherapy, offering a balance between efficacy and manageable side effects .
属性
IUPAC Name |
sodium;(2S)-2-[12-ethyl-8-(hydroxymethyl)-9-oxo-2-(4-piperidin-1-ylpiperidine-1-carbonyl)oxy-11H-indolizino[1,2-b]quinolin-7-yl]-2-hydroxybutanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H40N4O7.Na/c1-3-22-23-16-21(44-32(42)36-14-10-20(11-15-36)35-12-6-5-7-13-35)8-9-27(23)34-29-24(22)18-37-28(29)17-26(25(19-38)30(37)39)33(43,4-2)31(40)41;/h8-9,16-17,20,38,43H,3-7,10-15,18-19H2,1-2H3,(H,40,41);/q;+1/p-1/t33-;/m0./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKZQEGIYKWOXLC-WAQYZQTGSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C2CN3C(=CC(=C(C3=O)CO)C(CC)(C(=O)[O-])O)C2=NC4=C1C=C(C=C4)OC(=O)N5CCC(CC5)N6CCCCC6.[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=C2CN3C(=CC(=C(C3=O)CO)[C@@](CC)(C(=O)[O-])O)C2=NC4=C1C=C(C=C4)OC(=O)N5CCC(CC5)N6CCCCC6.[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H39N4NaO7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
626.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

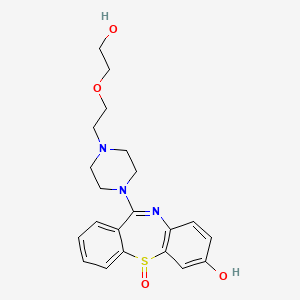
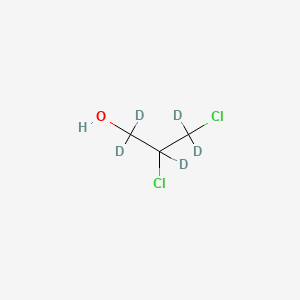
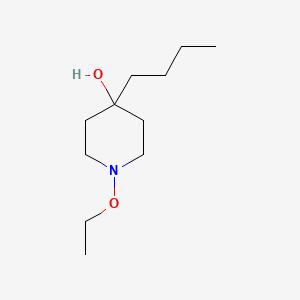
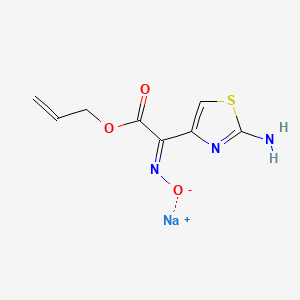
![N-[1-(3'-Benzyloxyphenyl)ethyl]-N,N-dimethyl-d6-amine](/img/structure/B564500.png)
![N-[1-(3'-Benzyloxyphenyl)ethyl]-N-methyl-O-ethylcarbamate](/img/structure/B564501.png)
![N-[1-(3'-Benzyloxyphenyl)ethyl]-N-(methyl-d3)-O-ethylcarbamate](/img/structure/B564502.png)
![N-[1-(3'-Benzyloxyphenyl)ethyl]-N-(methyl-d3)amine](/img/structure/B564504.png)
